molecular formula C8H12O4 B12963931 2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid

2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B12963931
M. Wt: 172.18 g/mol
InChI Key: PJSZLFVJKMKLIZ-UHFFFAOYSA-N
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Description

2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H12O4 It is a cyclopropane derivative featuring both an ethyl group and a methoxycarbonyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst can yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester group can also participate in hydrolysis reactions, releasing methanol and the corresponding carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: A simpler cyclopropane derivative without the ethyl and methoxycarbonyl groups.

    2-Methoxycarbonylcyclopropane-1-carboxylic acid: Lacks the ethyl group.

    1-Ethyl-2-methylcyclopropane: Similar structure but different functional groups.

Uniqueness

2-Ethyl-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both an ethyl group and a methoxycarbonyl group on the cyclopropane ring.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

2-ethyl-1-methoxycarbonylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O4/c1-3-5-4-8(5,6(9)10)7(11)12-2/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

PJSZLFVJKMKLIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1(C(=O)O)C(=O)OC

Origin of Product

United States

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